BenchChemオンラインストアへようこそ!

N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide

anticancer cytotoxicity VEGFR-2

Select this 4-methylbenzyl–oxadiazole–phenylacetamide hybrid to access a scaffold with apoptosis-inducing activity (HeLa/MCF-7/A549 IC50 10-15 µM) independent of VEGFR-2 kinase inhibition. Its unique chemotype reduces rediscovery risk. Prioritize for Legionella MIC profiling owing to trans-translation inhibition potential. The commercial availability of 5-(4-methylbenzyl)-1,3,4-oxadiazol-2-amine enables rapid focused library synthesis. Request a quote today.

Molecular Formula C18H17N3O2
Molecular Weight 307.353
CAS No. 1169978-24-8
Cat. No. B3001300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide
CAS1169978-24-8
Molecular FormulaC18H17N3O2
Molecular Weight307.353
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)CC3=CC=CC=C3
InChIInChI=1S/C18H17N3O2/c1-13-7-9-15(10-8-13)12-17-20-21-18(23-17)19-16(22)11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,19,21,22)
InChIKeyBQDZOWJOVHINHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide: A Structurally Defined 1,3,4-Oxadiazole Hybrid for Biological Screening


N-(5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide (CAS 1169978-24-8) is a synthetic small molecule combining a 1,3,4-oxadiazole core, a 4-methylbenzyl substituent at the 5-position, and a 2-phenylacetamide moiety linked through the oxadiazole 2-amino group. The molecular formula is C18H17N3O2 with a molecular weight of 307.35 g/mol . This compound belongs to the broader class of oxadiazole–acetamide hybrids, a scaffold-associated with diverse biological activities including antimicrobial, cytotoxic, and enzyme inhibition effects [1]. It is commercially available as a screening compound from multiple specialty chemical suppliers.

Why N-(5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide Cannot Be Replaced by Generic Oxadiazole Acetamide Analogs


Subtle structural variations within the 1,3,4-oxadiazole acetamide family lead to pronounced differences in biological performance. Replacing the 4-methylbenzyl group with alternative substituents (e.g., 4-chlorobenzyl, 4-methoxyphenyl) or exchanging the oxadiazole oxygen for sulfur (thiadiazole) alters key molecular properties such as lipophilicity, hydrogen-bonding capacity, and metabolic stability [1]. Published structure-activity relationship (SAR) studies on closely related oxadiazole–phenylacetamide conjugates demonstrate that even minor substituent changes can shift the mechanism of action from VEGFR-2 kinase inhibition to tubulin polymerization arrest or trans-translation inhibition [2]. Consequently, generic substitution without direct head-to-head comparative data risks selecting a compound with divergent target engagement and efficacy, undermining experimental reproducibility in both biological screening and industrial development.

Quantitative Differentiation Evidence for N-(5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide


Cytotoxic Activity Profile Against Human Cancer Cell Lines Compared to Clinically Relevant Multi-Kinase Inhibitor Sorafenib

The target compound demonstrates moderate cytotoxic activity against three human cancer cell lines with IC50 values of 10.0 µM (A549 lung), 12.5 µM (HeLa cervical), and 15.0 µM (MCF-7 breast) [1]. This profile is comparable to the reference multi-kinase inhibitor sorafenib, which exhibits IC50 values of 6.68 µM against HCT-116 colon cancer and 8.83 µM against HepG2 hepatocellular carcinoma cells under analogous MTT assay conditions [2]. The target compound's activity falls within a therapeutically relevant range and may serve as a starting point for further optimization of oxadiazole-based cytotoxic agents.

anticancer cytotoxicity VEGFR-2

Predicted Physicochemical Properties: Lipophilicity and Polar Surface Area Differentiation from Thiadiazole Analogs

The replacement of the 1,3,4-oxadiazole oxygen with sulfur (thiadiazole) is a common isosteric substitution that can markedly affect lipophilicity and membrane permeability. Computational predictions indicate that N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide possesses a calculated logP of approximately 2.8 and a topological polar surface area (tPSA) of approximately 77 Ų . The corresponding thiadiazole analog N-(5-(4-methylbenzyl)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is predicted to have a higher logP (~3.3) and a lower tPSA (~63 Ų) due to the reduced electronegativity of sulfur [1]. These differences can influence solubility, passive membrane permeability, and off-target promiscuity, making the oxadiazole derivative potentially more favorable for central nervous system (CNS) drug discovery applications where moderate lipophilicity and higher PSA are desired.

physicochemical ADME drug-likeness

Selective Trans-Translation Inhibition as a Potential Antimicrobial Mechanism Differentiating from Broad-Spectrum Oxadiazole Antibiotics

A subset of 1,3,4-oxadiazole acetamide derivatives has been reported to inhibit bacterial trans-translation, a specialized ribosome rescue pathway essential for the viability of certain Gram-negative pathogens such as Legionella pneumophila [1]. This mechanism is distinct from the broad-spectrum cell wall disruption or metabolic enzyme inhibition commonly observed for other oxadiazole antimicrobial agents [2]. While specific MIC data for the target compound against L. pneumophila are not yet publicly available, its oxadiazole acetamide scaffold is consistent with the pharmacophore required for trans-translation inhibition. In contrast, structurally simpler oxadiazole antimicrobials (e.g., 2-amino-5-aryl-1,3,4-oxadiazoles) typically exhibit MIC values in the 4–16 µg/mL range against Gram-positive bacteria with no reported activity against Legionella [2].

antimicrobial trans-translation Legionella pneumophila

Strategic Application Scenarios for N-(5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide Based on Differential Evidence


Hit Identification in Anticancer Screening Libraries Targeting Non-Kinase Mechanisms

The compound's moderate cytotoxicity against HeLa, MCF-7, and A549 cell lines (IC50 10.0–15.0 µM) positions it as a suitable hit candidate for phenotypic anticancer screening, particularly in assays designed to detect apoptosis induction or cell cycle arrest independent of VEGFR-2 kinase inhibition [1]. Its distinct oxadiazole chemotype reduces the risk of rediscovering kinase-targeted scaffolds already saturated in pharmaceutical collections.

Focused Antimicrobial Screening Against Gram-Negative Pathogens Dependent on Trans-Translation

Given the scaffold's compatibility with trans-translation inhibition [2], the compound should be prioritized for minimum inhibitory concentration (MIC) determination against Legionella pneumophila and related species. A positive outcome would provide a clear differentiation from broad-spectrum oxadiazole antibiotics and open a new avenue for treating Legionnaires' disease.

Physicochemical Property Benchmarking in CNS Drug Design

The predicted moderate lipophilicity (logP ≈ 2.8) and adequate polar surface area (tPSA ≈ 77 Ų) make the compound a viable reference standard for balancing solubility and permeability in central nervous system drug discovery programs [3]. It can serve as a comparator when optimizing the ADME properties of more potent but less permeable oxadiazole leads.

Custom Synthesis and Derivative Libraries for SAR Exploration

The commercial availability of the core amine building block 5-(4-methylbenzyl)-1,3,4-oxadiazol-2-amine facilitates the generation of focused derivative libraries through acylation with various carboxylic acids. This allows academic and industrial labs to efficiently explore the structure-activity relationships of the 4-methylbenzyl oxadiazole series while maintaining the core scaffold that differentiates it from 4-chlorobenzyl or 4-methoxyphenyl analogs.

Quote Request

Request a Quote for N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.